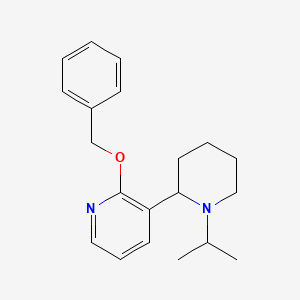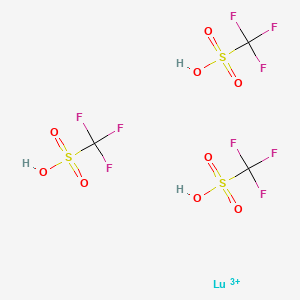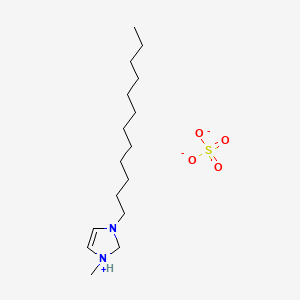![molecular formula C12H11NO3 B11823998 2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)
2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is characterized by the presence of a nitrophenyl group attached to a cyclopentanone ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation of 3-nitrobenzaldehyde with cyclopentanone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction proceeds via the formation of an intermediate enolate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale condensation reactions using similar reagents and conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to the corresponding amine using reagents like lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: 2-[(3-Aminophenyl)methylidene]cyclopentan-1-one.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Nitrophenyl)methylidene]cyclopentan-1-one
- 2-[(2-Nitrophenyl)methylidene]cyclopentan-1-one
- 2-[(3-Nitrophenyl)methylidene]cyclohexan-1-one
Uniqueness
2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The cyclopentanone ring also imparts distinct chemical properties compared to similar compounds with different ring structures.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-[(3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2 |
Clé InChI |
RILSEHNFNGMDTL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)

![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)

![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)

![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)


![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)
![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)

